molecular formula C13H23N3O4S3 B8018010 N-biotinylaminoethyl methanethiosulfonate

N-biotinylaminoethyl methanethiosulfonate

Cat. No. B8018010
M. Wt: 381.5 g/mol
InChI Key: CQPWMXNDGWWWHG-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-biotinylaminoethyl methanethiosulfonate is a useful research compound. Its molecular formula is C13H23N3O4S3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Duffy et al. (2015) described a method to label and purify 4-thiouridine-containing RNA using methanethiosulfonate (MTS) reagents, including N-biotinylaminoethyl methanethiosulfonate. This method was found to be more efficient than commonly used alternatives, leading to higher yields and less biased enrichment, thereby enhancing RNA tracking methods (Duffy et al., 2015).

  • Kilic and Rudnick (2000) explored the oligomerization of serotonin transporter (SERT) and its functional consequences. In their study, they used N-biotinylaminoethyl methanethiosulfonate to react with a specific form of SERT, demonstrating its utility in studying protein interactions and oligomerization (Kilic & Rudnick, 2000).

  • Zhu et al. (2009) investigated the structural requirements of transmembrane segment 1 (TM1) in the Na+/HCO3- cotransporter NBCe1-A. They used various methanethiosulfonate reagents, including N-biotinylaminoethyl methanethiosulfonate, to study the sensitivity of introduced cysteine mutants, revealing insights into the function of the cotransporter (Zhu et al., 2009).

  • Karala and Ruddock (2007) used S-methyl methanethiosulfonate (MMTS), a related compound, to trap the natural thiol-disulfide state of proteins, suggesting the potential for similar uses of N-biotinylaminoethyl methanethiosulfonate in protein studies (Karala & Ruddock, 2007).

  • Pan and Carroll (2013) investigated the chemistry involved in the biotin switch method for detecting protein S-sulfhydration, which is indicative of the potential role of methanethiosulfonate derivatives like N-biotinylaminoethyl methanethiosulfonate in protein modification studies (Pan & Carroll, 2013).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPWMXNDGWWWHG-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-biotinylaminoethyl methanethiosulfonate

CAS RN

162758-04-5
Record name N-Biotinylaminoethyl methylthiosulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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